molecular formula C15H30O2 B1666095 12-Methyltetradecanoic acid CAS No. 5502-94-3

12-Methyltetradecanoic acid

Cat. No. B1666095
CAS RN: 5502-94-3
M. Wt: 242.4 g/mol
InChI Key: XKLJLHAPJBUBNL-UHFFFAOYSA-N
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Description

12-Methyltetradecanoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a high-quality anteiso-C (15)-fatty acid, a medium-chain anteiso-fatty acid . This product has been used as a molecular tool for various biochemical applications .


Molecular Structure Analysis

The molecular formula of 12-Methyltetradecanoic acid is C15H30O2 . Its molecular weight is 242.40 .


Physical And Chemical Properties Analysis

12-Methyltetradecanoic acid has a molecular weight of 242.40 . It is a saturated fatty acid . The storage temperature is 2-8°C .

Scientific Research Applications

12-Methyltetradecanoic Acid: A Comprehensive Analysis of Scientific Research Applications

Antibacterial Properties: 12-Methyltetradecanoic acid, also known as 12-methylmyristic acid, is an anteiso-C(15)-fatty acid that has been studied for its antibacterial properties. It has been found to repress the extracellular production of surfactants required for swarming motility in Pseudomonas aeruginosa PAO1, which is significant because this motility is associated with the bacterium’s ability to form biofilms and cause infections .

Cancer Therapy: Research has evaluated the targeted arterial delivery of 12-Methyltetradecanoic acid as a novel therapy for solid tumors. The branched chain fatty acid has been studied for its effects on squamous cell carcinoma in rabbits, showing potential as a therapeutic agent .

Angiogenesis Inhibition: 12-Methyltetradecanoic acid has also been investigated as an inhibitor of angiogenesis, which is the formation of new blood vessels. This property is particularly useful in treating corneal vascularisation in mouse models of corneal alkali injury and Pseudomonas aeruginosa infection .

Antifungal Activity: It has been identified as having antifungal activity, specifically inhibiting the appressorium formation in certain pathogens, which is crucial for their ability to infect host tissues .

Medium-Chain Anteiso-Fatty Acids Study: This compound is used in studies on the properties and functions of medium-chain anteiso-fatty acids, which are important for understanding the role of fatty acids with branched chains in biological systems .

Chemical Properties and Synthesis: As a branched-chain saturated fatty acid, 12-Methyltetradecanoic acid’s chemical properties and synthesis are of interest in organic chemistry research. Its structure leads to a stereogenic center, making it a subject of study in stereochemistry .

Future Directions

12-Methyltetradecanoic acid has been used in a wide array of chemical and immunological applications . It is suggested that targeted arterial delivery of branched chain fatty acids such as 12-Methyltetradecanoic acid may be considered as a potential new therapy for treatment of solid tumors . Further in vivo studies are warranted to elucidate 12-Methyltetradecanoic acid’s mechanism of action and further investigate the branched chain fatty acid’s antitumor effects .

Mechanism of Action

Target of Action

The primary target of 12-Methyltetradecanoic acid (12-MTA) is the appressorium formation of the rice blast fungus, Magnaporthe oryzae . Appressoria are specialized infectious structures produced by the fungus, and their formation is crucial for the pathogen’s ability to infect plants .

Mode of Action

12-MTA interacts with its target by inhibiting the formation of appressoria in M. oryzae . It specifically inhibits the appressorium formation with an IC50 value of 83.5 μM . This interaction results in a decrease in the fungus’s ability to infect plants, thereby acting as an antifungal agent .

Biochemical Pathways

It is known that 12-mta is a branched-chain fatty acid and its presence can influence lipid metabolism and cell signaling

Result of Action

The molecular and cellular effects of 12-MTA’s action primarily involve the inhibition of appressorium formation in M. oryzae, leading to a reduction in the fungus’s infectious capabilities . Additionally, 12-MTA has been shown to repress the extracellular production of surfactants required for swarming motility in Pseudomonas aeruginosa PAO1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 12-MTA. For instance, the presence of other fatty acids in the environment can affect the incorporation and subsequent effects of 12-MTA . Furthermore, the temperature and pH of the environment could potentially influence the stability and efficacy of 12-MTA. More research is needed to fully understand how environmental factors influence the action of 12-MTA.

properties

IUPAC Name

12-methyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLJLHAPJBUBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970381
Record name 12-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Methyltetradecanoic acid

CAS RN

5502-94-3
Record name Anteisopentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5502-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aseanostatin P5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Methyltetradecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL MYRISTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0OL0Z8US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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